molecular formula C13H13F3O2 B15362208 Ethyl trans-2-[3-(Trifluoromethyl)phenyl]cyclopropanecarboxylate

Ethyl trans-2-[3-(Trifluoromethyl)phenyl]cyclopropanecarboxylate

Cat. No.: B15362208
M. Wt: 258.24 g/mol
InChI Key: KNSMQNROMFPXHH-WDEREUQCSA-N
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Description

Ethyl trans-2-[3-(Trifluoromethyl)phenyl]cyclopropanecarboxylate is a high-purity chemical building block designed for advanced research and development, particularly in the field of medicinal chemistry. As a cyclopropane derivative, this compound features a stereodefined trans-configuration and a 3-(trifluoromethyl)phenyl moiety, both of which are privileged structures in drug discovery . The cyclopropane ring is a key scaffold found in bioactive molecules and is valued for its ability to confer conformational restraint, potentially improving a compound's potency and metabolic stability . The incorporation of the trifluoromethyl group is a common strategy to influence a molecule's lipophilicity, metabolic profile, and overall binding affinity . This specific ethyl ester derivative serves as a versatile synthetic intermediate. The ester group can be readily hydrolyzed to the corresponding cyclopropanecarboxylic acid, which may be used in the synthesis of more complex target molecules, such as carboxamide derivatives . Research into structurally similar cyclopropanecarboxylate and carboxamide compounds has shown their potential in developing pharmaceutically active agents, including enzyme inhibitors and receptor antagonists . For example, certain cyclopropane derivatives have been investigated as selective cyclooxygenase-1 (COX-1) inhibitors or as antagonists for ion channels and receptors like the VR1 (TRPV1) receptor, which is a target for pain management . This product is intended for research applications only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

Molecular Formula

C13H13F3O2

Molecular Weight

258.24 g/mol

IUPAC Name

ethyl (1R,2R)-2-[3-(trifluoromethyl)phenyl]cyclopropane-1-carboxylate

InChI

InChI=1S/C13H13F3O2/c1-2-18-12(17)11-7-10(11)8-4-3-5-9(6-8)13(14,15)16/h3-6,10-11H,2,7H2,1H3/t10-,11+/m0/s1

InChI Key

KNSMQNROMFPXHH-WDEREUQCSA-N

Isomeric SMILES

CCOC(=O)[C@@H]1C[C@H]1C2=CC(=CC=C2)C(F)(F)F

Canonical SMILES

CCOC(=O)C1CC1C2=CC(=CC=C2)C(F)(F)F

Origin of Product

United States

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The table below compares key structural analogs, highlighting substituent differences and their implications:

Compound Name Substituent(s) Molecular Weight Yield (%) Key Features References
Ethyl trans-2-[3-(Trifluoromethyl)phenyl]cyclopropanecarboxylate 3-(Trifluoromethyl)phenyl (meta) 242.67* N/A High lipophilicity; electron-withdrawing CF₃ group enhances stability
Ethyl (1R,2R)-2-[4-(Trifluoromethyl)phenyl]cyclopropanecarboxylate 4-(Trifluoromethyl)phenyl (para) 242.67* N/A Para-substitution alters steric/electronic interactions
Ethyl trans-2-(3-chloro-4-fluorophenyl)cyclopropane-1-carboxylate 3-chloro-4-fluorophenyl 242.67 N/A Dual halogen substituents; increased polarity and potential bioactivity
(1R,2R,3R*)-Ethyl-2-phenyl-3-(3-CF₃-quinoxalin-6-yl)cyclopropanecarboxylate Phenyl + quinoxalinyl 387.0 9% Bulky aromatic groups; reduced solubility due to extended π-system
Ethyl 2-(hydrazinocarbonyl)-3-{[3-CF₃-anilino]carbonyl}cyclopropanecarboxylate Hydrazinocarbonyl + urea 359.31 N/A Multi-functionalized; potential enzyme inhibitory activity

*Molecular weight calculated based on formula C₁₂H₁₁F₃O₂.

Key Observations:
  • Substituent Position : The meta-CF₃ isomer (target compound) exhibits distinct electronic effects compared to the para-CF₃ analog . Para-substitution may reduce steric hindrance in binding interactions.
  • Halogen vs. CF₃ : The chloro-fluoro analog (242.67 Da) shares similar molecular weight but differs in polarity and hydrogen-bonding capacity .
  • Complex Substituents: Compounds with quinoxalinyl or hydrazinocarbonyl groups (387.0 Da, 359.31 Da) introduce additional hydrogen-bonding sites but suffer from lower synthetic yields (e.g., 9% for quinoxalinyl derivative) .

Preparation Methods

Silver-Catalyzed Cyclopropanation of Epoxides

Reaction Mechanism and Procedure

The most recent and efficient method involves a silver-catalyzed tandem deoxygenation/cyclopropanation of epoxides using trifluoromethyl N-triftosylhydrazones as carbene precursors (Fig. 1). The process begins with the deoxygenation of the epoxide (1a ) to form an alkene intermediate, which subsequently undergoes cyclopropanation with a silver-stabilized carbene generated from the hydrazone (2a ).

Key steps include:

  • Epoxide Activation : Silver(I) catalyst TpBr3Ag(thf) coordinates to the epoxide oxygen, facilitating ring-opening and deoxygenation.
  • Carbene Formation : Trifluoromethyl N-triftosylhydrazone decomposes in situ under basic conditions (NaH) to generate a trifluoromethyl carbene.
  • Cyclopropanation : The silver-carbene complex reacts with the alkene intermediate, forming the cyclopropane ring with high trans selectivity.

Optimization and Results

Reaction conditions were optimized to 60°C in dichloromethane (DCM) with 4.0 equivalents of hydrazone and 4.5 equivalents of NaH. Under these conditions, the target cyclopropane (3 ) was isolated in 92% yield with a 10:1 diastereomeric ratio (d.r.) . Substrate scope studies demonstrated compatibility with ester, chloro, and tosylate groups (Table 1).

Table 1: Substrate Scope for Silver-Catalyzed Cyclopropanation
Epoxide Substrate Product Yield (%) d.r. (trans:cis)
Styrene oxide 92 10:1
3-Chlorostyrene oxide 85 9:1
Glycidyl tosylate 78 8:1

Scalability was confirmed via a 10 mmol-scale reaction , yielding 89% of product without loss of selectivity.

Wittig-Type Olefination with 1,1,1-Trichlorotrifluoroethane

Methodology and Mechanistic Insights

This patent-derived approach employs a Wittig-type reaction between 1,1,1-trichlorotrifluoroethane (CF3CCl3) and caronaldehyde esters (2,2-dimethyl-3-formylcyclopropanecarboxylates). The process involves:

  • Ylide Formation : CF3CCl3 reacts with hexamethylphosphoric triamide (HMPT) in the presence of NaH to generate a trifluoromethyl ylide.
  • Olefination : The ylide attacks the aldehyde group of the caronaldehyde ester, forming the chlorotrifluoropropenyl intermediate.
  • Cyclopropane Ring Closure : Spontaneous cyclization yields the trans-configured cyclopropane.

Reaction Conditions and Outcomes

Optimal results were achieved at 0–30°C in anhydrous DCM, with a 2:1 molar ratio of CF3CCl3 to caronaldehyde ester. The reaction provided moderate yields (30–60% ) due to competing side reactions, but the trans selectivity exceeded 8:1 (Table 2).

Table 2: Performance of Wittig-Type Olefination
Caronaldehyde Ester Yield (%) trans:cis Ratio
Ethyl ester 51.8 20:80
Methyl ester 56.6 30:70
Isopropyl ester 62.9 30:70

Notably, reversing the addition order of reagents (e.g., adding the ester last) reduced yields by 40%, emphasizing the importance of protocol adherence.

Cyclopropanation via Sulfoxonium Ylides

Synthesis from Acrylonitrile Derivatives

A multi-step route from 3-(3,4-difluorophenyl)acrylonitrile (IIa ) involves cyclopropanation using trimethylsulfoxonium iodide (TMSOI) and NaH in dimethyl sulfoxide (DMSO). The sequence includes:

  • Cyclopropanation : TMSOI generates a sulfoxonium ylide, which adds to the acrylonitrile double bond.
  • Hydrolysis : The nitrile group is hydrolyzed to a carboxylic acid under basic conditions (LiOH).
  • Esterification : The acid is esterified with ethanol to yield the final product.

Yield and Selectivity

This method achieved 50–70% overall yield with 7:1 trans selectivity . Functionalization at the 3-position of the phenyl ring enhanced affinity for biological targets, though the process requires stringent anhydrous conditions.

Comparative Analysis of Preparation Methods

Table 3: Method Comparison
Parameter Silver Catalysis Wittig Olefination Sulfoxonium Ylide
Yield (%) 85–92 30–60 50–70
trans:cis Ratio 8:1–10:1 8:1–30:70 7:1
Scalability Excellent (10 mmol) Moderate Moderate
Functional Tolerance Broad Limited Moderate

The silver-catalyzed method outperforms others in yield and selectivity, making it preferable for industrial applications. The Wittig approach, while less efficient, remains valuable for substrates incompatible with silver.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for Ethyl trans-2-[3-(Trifluoromethyl)phenyl]cyclopropanecarboxylate, and how do reaction conditions influence stereoselectivity?

  • The compound is typically synthesized via cyclopropanation using ethyl diazoacetate and a substituted styrene derivative. A common method involves [2+1] cycloaddition under rhodium catalysis (e.g., Rh₂(OAc)₄), where the trifluoromethyl group’s electron-withdrawing nature directs regioselectivity . Acidic or basic conditions post-reaction stabilize the ester group. For stereochemical control, chiral ligands (e.g., bisoxazolines) can be employed to enhance enantiomeric excess (ee) .

Q. How can the structure and purity of this compound be validated analytically?

  • NMR : ¹H and ¹³C NMR confirm the cyclopropane ring (δ ~1.5–2.5 ppm for protons) and ester carbonyl (δ ~165–170 ppm). The trifluoromethyl group appears as a singlet in ¹⁹F NMR (δ ~-60 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) identifies the molecular ion peak (e.g., [M+H]⁺ at m/z ~288.1) and fragmentation patterns.
  • X-ray Crystallography : Resolves the trans-configuration of the cyclopropane ring and phenyl group orientation .

Q. What are the primary stability concerns for this compound under laboratory storage?

  • The ester group is prone to hydrolysis in humid conditions. Store under inert gas (N₂/Ar) at -20°C in anhydrous solvents (e.g., DCM). The trifluoromethyl group enhances thermal stability but may decompose above 200°C .

Advanced Research Questions

Q. How does the 3-(trifluoromethyl)phenyl substituent influence electronic and steric properties in catalytic applications?

  • The -CF₃ group is strongly electron-withdrawing, polarizing the cyclopropane ring and increasing reactivity in ring-opening reactions. Steric hindrance from the meta-substituted phenyl group directs regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) . Computational studies (DFT) reveal reduced HOMO-LUMO gaps, favoring nucleophilic attacks at the cyclopropane β-carbon .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Discrepancies in IC₅₀ values (e.g., enzyme inhibition) may arise from assay conditions (pH, solvent). Standardize assays using:

  • DMSO concentration (<1% v/v to avoid solvent effects).
  • Positive controls (e.g., known inhibitors for comparison).
  • Dose-response curves (3–5 replicates) to validate statistical significance .

Q. How can enantioselective synthesis be optimized for high ee yields?

  • Use chiral dirhodium catalysts (e.g., Rh₂(S-PTTL)₄) with electron-deficient styrenes. Kinetic resolution via HPLC (chiral columns, e.g., Chiralpak IA) monitors enantiopurity. Recent studies report >90% ee using tert-butyl diazoacetate derivatives .

Methodological Challenges

Q. What experimental designs mitigate side reactions during functionalization of the cyclopropane ring?

  • Oxidation : Use mild oxidants (e.g., MnO₂) to avoid over-oxidation of the ester.
  • Reduction : Catalytic hydrogenation (Pd/C, H₂) selectively reduces the cyclopropane without cleaving the -CF₃ group .
  • Photocatalysis : Visible-light-mediated C–H activation minimizes decomposition .

Q. How can metabolite profiling be conducted for in vitro pharmacokinetic studies?

  • Incubate the compound with liver microsomes (human/rat) and analyze via LC-MS/MS. Major metabolites include:

  • Hydrolysis product : Trans-2-[3-(Trifluoromethyl)phenyl]cyclopropanecarboxylic acid.
  • Oxidative metabolites : Epoxides or hydroxylated derivatives .

Key Citations

  • Stereochemical Analysis : X-ray structures confirm trans-configuration .
  • Catalytic Applications : Rhodium-mediated synthesis achieves high regioselectivity .
  • Biological Studies : -CF₃ enhances binding affinity to hydrophobic enzyme pockets .

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